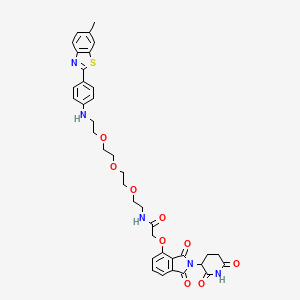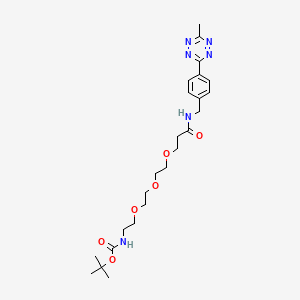
Me-Tet-PEG3-NHBoc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Me-Tet-PEG3-NHBoc: is a compound used primarily as an Antibody-Drug Conjugate (ADC) linker. It contains three polyethylene glycol (PEG) units and a tetrazine group, which allows it to undergo a specific inverse electron demand Diels-Alder reaction (iEDDA) with compounds containing trans-cyclooctene (TCO) groups . This reaction is highly specific and bioorthogonal, making this compound a valuable tool in bioconjugation and drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG3-NHBoc involves several steps, starting with the preparation of the PEG linker and the introduction of the tetrazine group. The general synthetic route includes:
PEGylation: The PEG chain is synthesized or purchased as a starting material.
Tetrazine Introduction: The tetrazine group is introduced through a reaction with a suitable precursor, often involving a condensation reaction.
Boc Protection: The final step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of PEG: Large-scale production of the PEG chain.
Chemical Modification: Introduction of the tetrazine group and Boc protection using industrial reactors and optimized reaction conditions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield
Chemical Reactions Analysis
Types of Reactions
Me-Tet-PEG3-NHBoc primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with TCO-containing compounds. This reaction is highly specific and occurs under mild conditions, making it suitable for bioconjugation applications .
Common Reagents and Conditions
Reagents: Trans-cyclooctene (TCO) derivatives.
Conditions: The reaction typically occurs at room temperature and does not require any catalysts
Major Products
The major product of the iEDDA reaction between this compound and TCO-containing compounds is a stable covalent bond, forming a conjugate that can be used in various applications .
Scientific Research Applications
Me-Tet-PEG3-NHBoc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and tracking of biomolecules in live cells.
Medicine: Utilized in the development of targeted drug delivery systems, particularly in ADCs.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of Me-Tet-PEG3-NHBoc involves its tetrazine group undergoing the iEDDA reaction with TCO-containing compounds. This reaction forms a stable covalent bond, allowing for the precise and efficient conjugation of biomolecules. The PEG units provide solubility and flexibility, enhancing the overall performance of the conjugate .
Comparison with Similar Compounds
Me-Tet-PEG3-NHBoc is unique due to its specific combination of a tetrazine group and PEG units. Similar compounds include:
Me-Tet-PEG2-NHBoc: Contains two PEG units instead of three, offering different solubility and flexibility properties.
Me-Tet-PEG4-NHBoc: Contains four PEG units, providing increased solubility but potentially reduced stability.
Tetrazine-PEG3-NHBoc: Lacks the methyl group on the tetrazine, affecting its reactivity and specificity
These compounds share similar functionalities but differ in their PEG chain length and tetrazine modifications, making this compound a versatile and unique linker for various applications.
Properties
Molecular Formula |
C24H36N6O6 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H36N6O6/c1-18-27-29-22(30-28-18)20-7-5-19(6-8-20)17-26-21(31)9-11-33-13-15-35-16-14-34-12-10-25-23(32)36-24(2,3)4/h5-8H,9-17H2,1-4H3,(H,25,32)(H,26,31) |
InChI Key |
SCIOKEISYHYNHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


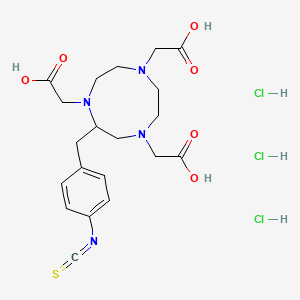
![dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[3,6-dideuterio-2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12369611.png)
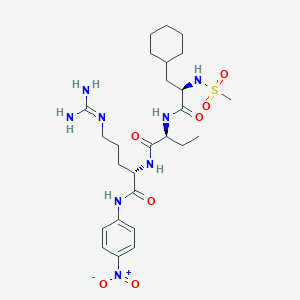
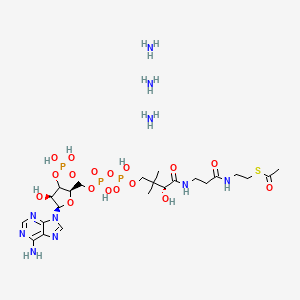
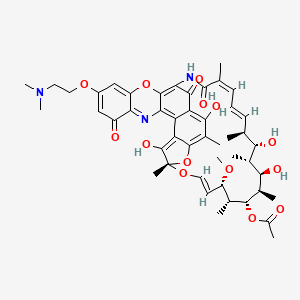
![3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one](/img/structure/B12369639.png)
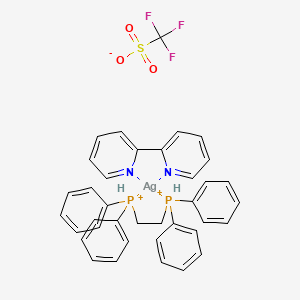


![2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid](/img/structure/B12369663.png)
![trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide](/img/structure/B12369680.png)

![N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide](/img/structure/B12369686.png)
